molecular formula C8H8FNO2 B15225174 2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid

2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid

Cat. No.: B15225174
M. Wt: 169.15 g/mol
InChI Key: DOUSWBWMIHLYLL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the use of the Baltz-Schiemann reaction, which is applied for the synthesis of fluoropyridines . This reaction typically involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom. Another approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and efficiency in industrial settings .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid is unique due to the specific combination of a fluorine atom, a methyl group, and an acetic acid moiety attached to the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(2-fluoro-5-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)

InChI Key

DOUSWBWMIHLYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CC(=O)O)F

Origin of Product

United States

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